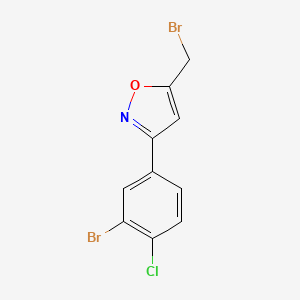![molecular formula C10H12BrClN2 B7974726 1-[(3-Bromo-4-chlorophenyl)methyl]azetidin-3-amine](/img/structure/B7974726.png)
1-[(3-Bromo-4-chlorophenyl)methyl]azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Bromo-4-chlorophenyl)methyl]azetidin-3-amine is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical reactivity and potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the phenyl ring of this compound adds to its unique chemical properties and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-chlorophenyl)methyl]azetidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-chlorobenzyl chloride and azetidine.
Nucleophilic Substitution Reaction: The azetidine undergoes a nucleophilic substitution reaction with 3-bromo-4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromo-4-chlorophenyl)methyl]azetidin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted azetidines, while coupling reactions can result in biaryl compounds.
Scientific Research Applications
1-[(3-Bromo-4-chlorophenyl)methyl]azetidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a building block for synthesizing bioactive molecules with potential therapeutic properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Material Science: The compound’s reactivity and functional groups make it suitable for the synthesis of novel materials with specific properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-chlorophenyl)methyl]azetidin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
1-[(3-Bromo-4-chlorophenyl)methyl]azetidin-2-amine: Similar structure but with the amine group at a different position.
1-[(3-Bromo-4-chlorophenyl)methyl]pyrrolidine-3-amine: Similar structure but with a five-membered ring instead of a four-membered ring.
1-[(3-Bromo-4-chlorophenyl)methyl]piperidine-3-amine: Similar structure but with a six-membered ring instead of a four-membered ring.
Uniqueness: 1-[(3-Bromo-4-chlorophenyl)methyl]azetidin-3-amine is unique due to its four-membered azetidine ring, which imparts distinct chemical reactivity and potential biological activity. The presence of bromine and chlorine atoms further enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-[(3-bromo-4-chlorophenyl)methyl]azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2/c11-9-3-7(1-2-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAURZTMXHSPVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)Cl)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
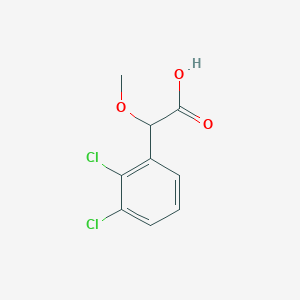

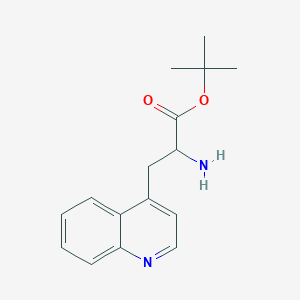
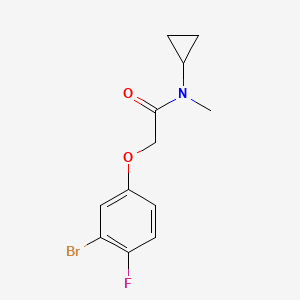

![[2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine](/img/structure/B7974666.png)
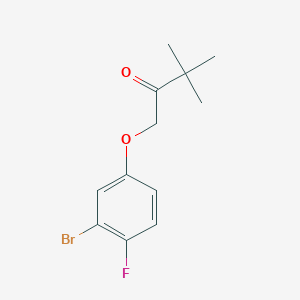
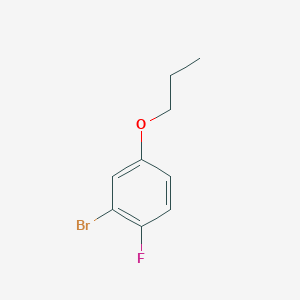

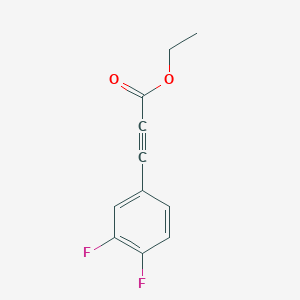

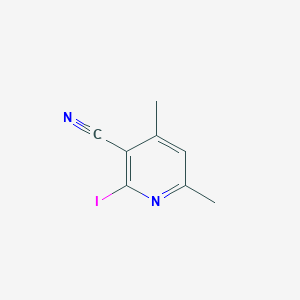
![N-[(3-bromo-4-chlorophenyl)methyl]cyclobutanamine](/img/structure/B7974722.png)
